BI-99179

Übersicht

Beschreibung

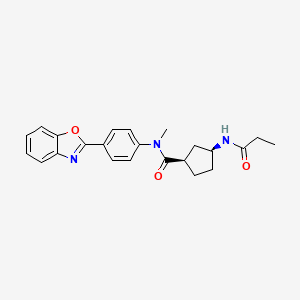

BI 99179 ist ein potenter und selektiver Inhibitor der Fettsäure-Synthase (FAS), einem Enzym, das für den Lipidstoffwechsel von entscheidender Bedeutung ist. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel, wie z. B. Fettleibigkeit und bestimmten Krebsarten, untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BI 99179 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, bei denen Amidbindungen und Cyclopentanringe gebildet werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von BI 99179 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, einschließlich Batch- und kontinuierlicher Durchflussverfahren. Die Produktion würde eine strenge Kontrolle der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BI 99179 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and cyclopentane rings .

Industrial Production Methods

Industrial production of BI 99179 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production would require stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

BI 99179 unterliegt in erster Linie Reaktionen, die typisch für organische Verbindungen sind, die Amid- und Cyclopentanfunktionsgruppen enthalten. Zu diesen Reaktionen gehören:

Oxidation: BI 99179 kann Oxidationsreaktionen eingehen, insbesondere am Cyclopentanring.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an den Amid- und Benzoxazol-Einheiten auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Cyclopentanrings zur Bildung von Ketonen oder Carbonsäuren führen .

Wissenschaftliche Forschungsanwendungen

BI 99179 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Fettsäure-Synthase und ihre Auswirkungen auf den Lipidstoffwechsel zu untersuchen.

Biologie: In Zellstudien eingesetzt, um die Rolle der Fettsäure-Synthase bei Zellproliferation und -differenzierung zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Fettleibigkeit, Krebs und Virusinfektionen untersucht.

Industrie: In der Entwicklung neuer Medikamente eingesetzt, die auf Lipidstoffwechsel-assoziierte Erkrankungen abzielen.

Wirkmechanismus

BI 99179 entfaltet seine Wirkung, indem es selektiv das Enzym Fettsäure-Synthase hemmt. Dieses Enzym ist für die Synthese von langkettigen Fettsäuren aus Acetyl-Coenzym A und Malonyl-Coenzym A verantwortlich. Durch die Hemmung dieses Enzyms stört BI 99179 den Lipidstoffwechsel, was zu einer verringerten Lipidsynthese und -akkumulation führt. Die Verbindung bindet an die Ketoacyl-Reduktase-Domäne des Enzyms und verhindert so dessen katalytische Aktivität .

Wirkmechanismus

BI 99179 exerts its effects by selectively inhibiting the fatty acid synthase enzyme. This enzyme is responsible for the synthesis of long-chain fatty acids from acetyl-coenzyme A and malonyl-coenzyme A. By inhibiting this enzyme, BI 99179 disrupts lipid metabolism, leading to reduced lipid synthesis and accumulation. The compound binds to the ketoacyl reductase domain of the enzyme, preventing its catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK2194069: Ein weiterer Inhibitor der Fettsäure-Synthase, jedoch mit einem anderen Bindungsmechanismus.

Fasnall: Ein selektiver Inhibitor, der über Cofaktor-Bindungsstellen wirkt.

Betulin: Ein natürlich vorkommendes Triterpen mit inhibitorischen Wirkungen auf die Fettsäure-Synthase.

Einzigartigkeit

BI 99179 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die Fettsäure-Synthase. Es zeigt eine signifikante periphere und zentrale Exposition nach oraler Verabreichung, was es zu einem wertvollen Werkzeug für in-vitro- und in-vivo-Studien macht. Darüber hinaus zeichnet es sich durch seine Fähigkeit aus, die Fettsäure-Synthase in nanomolaren Konzentrationen zu hemmen, was es von anderen Inhibitoren abhebt .

Eigenschaften

IUPAC Name |

(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFDIGJKJPNFFD-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CC[C@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336351 | |

| Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291779-76-4 | |

| Record name | BI-99179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291779764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BI-99179 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2JB42BBP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

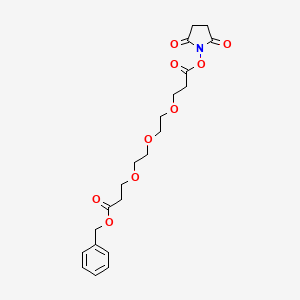

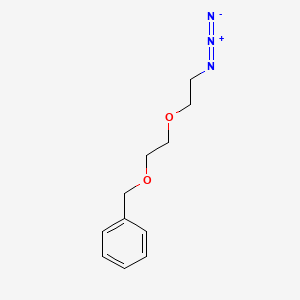

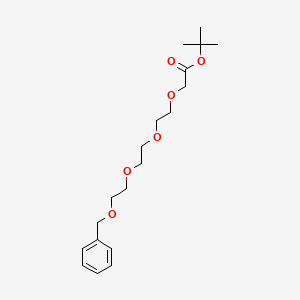

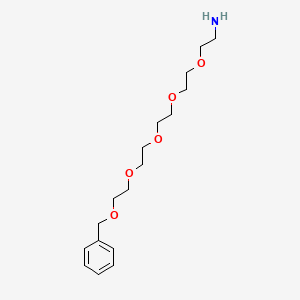

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)